

### DMT-dG(dmf) Phosphoramidite CAS number

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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B15583224

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An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DMT-dG(dmf) Phosphoramidite**, a key reagent in modern molecular biology and drug development, is a modified nucleoside phosphoramidite essential for the automated solid-phase synthesis of oligonucleotides.[1][2] Its formal chemical name is N²-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite].[3][4] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols associated with its use. The dimethylformamidine (dmf) protecting group on the guanine base offers significant advantages, particularly in the synthesis of G-rich sequences and in high-throughput applications, due to its rapid deprotection kinetics.[3][4]

# **Physicochemical Properties**

The fundamental properties of **DMT-dG(dmf) Phosphoramidite** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Reference
CAS Number	330628-04-1	[1][3][4][5]
Molecular Formula	C43H53N8O7P	[3][5]
Molecular Weight	824.90 g/mol	[3][4][5]
Appearance	White to off-white powder	[3][5]
Purity	≥98.0% (HPLC)	[5]
Storage Temperature	-10 to -25°C	[3][6]
Solubility	Soluble in anhydrous acetonitrile	[2]

## **Role in Oligonucleotide Synthesis**

**DMT-dG(dmf) Phosphoramidite** is a building block for the synthesis of DNA and RNA strands. [2][6] The process of oligonucleotide synthesis is a cyclical chemical reaction that adds nucleotides one by one to a growing chain attached to a solid support.[2] The key attributes of this specific phosphoramidite are:

- 5'-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing self-polymerization. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[2]
- 3'-Phosphoramidite Group: The 3'-cyanoethyl phosphoramidite is the reactive moiety that, when activated, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[2]
- dmf Protecting Group: The dimethylformamidine (dmf) group protects the exocyclic amine of
  the guanine base. A key advantage of the dmf group over the traditional isobutyryl (ibu)
  group is its lability, which allows for significantly faster deprotection times.[3][7] This is
  particularly beneficial for synthesizing guanine-rich sequences, where incomplete
  deprotection can be a problem.[3][4]

## **Experimental Protocols**



### **General Oligonucleotide Synthesis Cycle**

The following is a generalized protocol for the use of **DMT-dG(dmf) Phosphoramidite** in an automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

#### Materials:

- DMT-dG(dmf) Phosphoramidite and other required phosphoramidites (e.g., DMT-dA(bz), DMT-dC(bz), DMT-dT).
- Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
- Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile).
- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
- Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).[8]
- Oxidizing solution (e.g., 0.02 M lodine in THF/Pyridine/Water).[3][8]
- · Anhydrous acetonitrile.

#### Procedure:

- Step 1: Deblocking (Detritylation)
  - The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support by treating it with the deblocking solution.
  - This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- Step 2: Coupling
  - The DMT-dG(dmf) Phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with the activator solution.



- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester bond. Coupling efficiencies are typically high, around 99%.[7]
- Step 3: Capping
  - Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.
  - This prevents the formation of failure sequences (n-1) in subsequent cycles.
- Step 4: Oxidation
  - The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution. A low concentration of iodine (0.02 M) is recommended when using dG(dmf) phosphoramidite.[3]

These four steps are repeated for each nucleotide to be added to the sequence.

### **Deprotection and Cleavage**

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed.

- Cleavage and Base Deprotection:
  - The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA).
  - The dmf group is significantly more labile than the conventional dG(ibu) group.[3][4]
  - Standard Deprotection: 2 hours at 55°C or 1 hour at 65°C in concentrated ammonia.[3][4]
  - Rapid Deprotection: 10 minutes at 65°C in AMA (1:1 v/v).[9]
- Purification:
  - The final product, which may still have the 5'-DMT group attached ("DMT-on"), can be purified from truncated failure sequences using reversed-phase High-Performance Liquid



Chromatography (HPLC).[7] The hydrophobic DMT group allows for effective separation. [7]

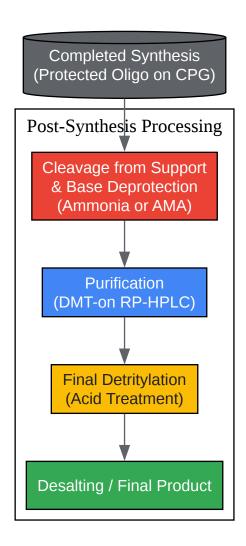
 Following purification, the DMT group is removed, and the oligonucleotide can be further purified if necessary.

### **Workflow and Pathway Diagrams**

The following diagrams illustrate the key chemical processes involving **DMT-dG(dmf) Phosphoramidite**.







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